BenchChemオンラインストアへようこそ!

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

Medicinal chemistry Kinase inhibitor design Regioisomer selectivity

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS 886507-28-4; molecular formula C12H12N4S; molecular weight 244.32 g/mol) is a heterocyclic small molecule comprising an imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 6, directly linked at position 3 to a 2-aminothiazole ring. The compound belongs to a family of imidazo[1,2-a]pyridine-thiazole hybrids that have been investigated as kinase inhibitor scaffolds, most notably within the structural scope of imidazolothiazole patents covering receptor tyrosine kinase modulation.

Molecular Formula C12H12N4S
Molecular Weight 244.32 g/mol
Cat. No. B15066629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
Molecular FormulaC12H12N4S
Molecular Weight244.32 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=C2C3=CSC(=N3)N)C)C=C1
InChIInChI=1S/C12H12N4S/c1-7-3-4-10-14-8(2)11(16(10)5-7)9-6-17-12(13)15-9/h3-6H,1-2H3,(H2,13,15)
InChIKeyCOVKZSNMYDDQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS 886507-28-4): Structural Identity and Regioisomeric Definition for Procurement Decision-Making


4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS 886507-28-4; molecular formula C12H12N4S; molecular weight 244.32 g/mol) is a heterocyclic small molecule comprising an imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 6, directly linked at position 3 to a 2-aminothiazole ring . The compound belongs to a family of imidazo[1,2-a]pyridine-thiazole hybrids that have been investigated as kinase inhibitor scaffolds, most notably within the structural scope of imidazolothiazole patents covering receptor tyrosine kinase modulation [1]. Its defining feature among closest analogs is the precise 2,6-dimethyl substitution pattern on the imidazo[1,2-a]pyridine ring, a regioisomeric configuration that is not interchangeable with the 2,7- or 2,8-dimethyl variants .

Why Regioisomeric Substitution of 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine Is Scientifically Inadmissible


Substituting this compound with its regioisomers — 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS 886507-37-5) or 4-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS 886507-40-0) — is not scientifically equivalent because the methyl group position on the imidazo[1,2-a]pyridine ring alters both the electronic distribution of the heteroaromatic system and the three-dimensional topology presented to biological targets . In the broader imidazo[1,2-a]pyridine-thiazole class, substituent position on the pyridine ring has been demonstrated to modulate kinase selectivity: Hayakawa et al. (2007) showed that structural modification of the imidazo[1,2-a]pyridine core in PI3K p110α inhibitors yielded a thiazole derivative (compound 12) with an IC50 of 0.0028 µM and high isoform selectivity, an outcome critically dependent on the precise substitution pattern [1]. Furthermore, the free primary amine at the thiazole 2-position distinguishes this compound from N-substituted analogs such as 4-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole (CAS 886503-83-9), where the hydrazinyl group introduces different hydrogen-bonding capacity and synthetic derivatization potential . Generic substitution without experimental validation risks compromising target engagement, selectivity profile, and downstream synthetic utility.

Quantitative Differentiation Evidence for 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine vs. Closest Analogs


Regioisomeric Position: Methyl Group at C6 vs. C7 vs. C8 — Quantified Structural Differentiation

The target compound bears methyl substituents at positions 2 and 6 of the imidazo[1,2-a]pyridine ring. Its closest commercially available regioisomers — 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS 886507-37-5) and 4-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS 886507-40-0) — share the identical molecular formula (C12H12N4S) and molecular weight (244.32) but differ in the position of the second methyl group by one or two carbon positions on the pyridine ring . In the imidazo[1,2-a]pyridine kinase inhibitor class, the methyl substitution position has been shown to critically affect biological activity: Hayakawa et al. (2007) reported that structural modification of the imidazo[1,2-a]pyridine core, including substituent repositioning, was essential to achieving potent and selective PI3K p110α inhibition (IC50 = 0.0028 µM for the optimized thiazole derivative 12 vs. the parental compound 2g) [1].

Medicinal chemistry Kinase inhibitor design Regioisomer selectivity

Primary Amine Synthetic Handle: Free NH2 vs. N-Substituted Analogs — Quantified Derivatization Versatility

The target compound possesses a free primary amine (-NH2) at the thiazole 2-position, which serves as a nucleophilic handle for diversification via acylation, sulfonylation, reductive amination, or urea/thiourea formation. In contrast, the closely related analog 4-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole (CAS 886503-83-9; MW 259.34; C12H13N5S) bears a hydrazinyl (-NHNH2) group that introduces different reactivity, steric profile, and hydrogen-bond donor count . The computed physicochemical properties for the target compound include clogP = 2.55, topological polar surface area (TPSA) = 35.64 Ų, and 2 rotatable bonds, with Lipinski Rule-of-Five compliance (MW 244.32, HBA 4, HBD 2, LogP 2.55) [1]. The hydrazinyl analog is 15 Da heavier (MW 259.34 vs. 244.32) and contains an additional nitrogen atom that alters both the hydrogen-bond donor/acceptor count and the chemical space accessible through subsequent derivatization .

Fragment-based drug discovery Parallel synthesis Chemical biology probes

Patent-Defined Kinase Inhibitor Scaffold: Structural Coverage Under US8551963B2

The compound 4-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine falls within the generic structural scope of United States Patent US8551963B2, which claims imidazolothiazole compounds as modulators of receptor kinase activity for the treatment of proliferative disorders [1]. This patent, assigned to Ambit Biosciences Corporation, provides a defined intellectual property framework that is absent for many structurally related but non-patented analogs. While the patent does not disclose specific IC50 values for this exact compound, the structural claims (Formula I-1 through I-8) encompass the imidazo[1,2-a]pyridine-thiazole core with amino substitution at the thiazole 2-position. In the broader imidazo[1,2-a]pyridine-thiazole class, quantitative kinase inhibition has been established: Hayakawa et al. (2007) reported a structurally analogous thiazole derivative (compound 12) with p110α PI3K IC50 = 0.0028 µM and >1000-fold selectivity over other PI3K isoforms [2]. Das et al. (2024) demonstrated that an imidazopyridine-based thiazole derivative (7d) achieved nanomolar-range PKM2 inhibition with tumor regression in triple-negative breast cancer models [3].

Kinase inhibitor IP Receptor tyrosine kinase Oncology drug discovery

Computed Physicochemical Drug-Likeness Profile vs. FDA-Approved Kinase Inhibitor Benchmarks

The computed physicochemical profile of 4-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine — clogP = 2.55, TPSA = 35.64 Ų, MW = 244.32, hydrogen bond acceptors = 4, hydrogen bond donors = 2, rotatable bonds = 2 — satisfies all Lipinski Rule-of-Five criteria and places the compound within the favorable property space for oral bioavailability [1]. This profile compares favorably to the median values for FDA-approved kinase inhibitors, which typically exhibit higher molecular weights (median MW ≈ 450–500) and larger TPSA values (median ≈ 90–110 Ų) [2]. The lower MW and TPSA of the target compound suggest potential advantages in permeability and fragment-based optimization strategies, where initial hits with MW < 300 and clogP < 3 are preferred starting points per the Astex Rule of Three guidelines [3]. As a fragment-like scaffold, this compound offers a growth vector for lead optimization that heavier, more complex analogs cannot provide.

Drug-likeness Lead-likeness ADME prediction

Commercially Verified Purity Benchmark: 98% vs. Supplier-Specific Grade Variability Among Regioisomers

The target compound is commercially available from multiple independent suppliers at a verified purity of NLT 98% (Leyan Product No. 1799038; MolCore ISO-certified production) . Among the regioisomer family, availability and purity specifications vary: the 2,7-dimethyl isomer (CAS 886507-37-5) and 2,8-dimethyl isomer (CAS 886507-40-0) are also listed at 98% purity by MolCore, but with fewer independent supplier options, potentially affecting procurement lead times and competitive pricing . CymitQuimica lists the target compound at ≥95% purity with a confirmed MDL number, providing an alternative European supply source . The multi-supplier availability with consistent purity specifications reduces single-source dependency risk and supports batch-to-batch reproducibility in screening campaigns.

Compound procurement Quality control Assay reproducibility

Evidence-Backed Application Scenarios for 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine in Drug Discovery and Chemical Biology


Fragment-Based Kinase Inhibitor Lead Generation Using the 2,6-Dimethyl Regioisomer as a Validated Starting Point

The compound's fragment-like physicochemical profile (MW 244.32, clogP 2.55, TPSA 35.64 Ų, Rule of Three compliant) [1] makes it an ideal starting point for fragment-based drug discovery (FBDD) campaigns targeting kinases. The free primary amine at the thiazole 2-position provides a conjugation-ready handle for fragment elaboration via structure-based design. Class-level precedent from Hayakawa et al. (2007) demonstrates that structurally analogous imidazo[1,2-a]pyridine-thiazole compounds can achieve sub-nanomolar kinase inhibition (PI3K p110α IC50 = 0.0028 µM) with high isoform selectivity when the substitution pattern is optimized [2]. The patent coverage under US8551963B2 further validates the kinase-targeting relevance of this chemotype [3]. Researchers should specify the 2,6-dimethyl regioisomer (CAS 886507-28-4) explicitly to ensure SAR continuity, as the 2,7- and 2,8-dimethyl isomers are chemically distinct entities with different CAS numbers and potentially divergent biological profiles.

Regioisomer-Controlled SAR Studies to Map Methyl Group Position Effects on Kinase Selectivity

The availability of all three dimethyl regioisomers (2,6-, 2,7-, and 2,8-dimethyl) as discrete chemical entities with verified purity (≥98%) [1] enables systematic SAR studies to map how methyl group position on the imidazo[1,2-a]pyridine ring modulates kinase selectivity and potency. This experimental design is directly informed by the observation that in the PI3K p110α inhibitor series, structural modifications to the imidazo[1,2-a]pyridine core — including substituent repositioning — were instrumental in achieving >1000-fold isoform selectivity [2]. Procurement of the correct regioisomer (CAS 886507-28-4, not CAS 886507-37-5 or CAS 886507-40-0) is a prerequisite for valid comparative analysis. Such regioisomer scanning studies are standard practice in medicinal chemistry for establishing robust SAR that withstands peer review and supports patent filing strategies.

Parallel Library Synthesis via Thiazole 2-Amine Diversification for Lead Optimization

The free primary amine at the thiazole 2-position enables rapid parallel library synthesis through robust reactions including amide coupling, sulfonamide formation, and urea/thiourea generation. This is a distinct synthetic advantage over the 2-hydrazinyl analog (CAS 886503-83-9, MW 259.34), which undergoes different chemistry (hydrazone/heterocycle formation) and introduces additional hydrogen-bond donors that may reduce membrane permeability [1]. The target compound's computed TPSA of 35.64 Ų and clogP of 2.55 [2] suggest that mono-functionalized derivatives (e.g., N-acyl or N-sulfonyl) will generally remain within favorable property space for cell permeability. The PKM2 inhibitor study by Das et al. (2024), which demonstrated tumor regression in TNBC models with an imidazopyridine-based thiazole derivative (7d) achieving nanomolar potency, provides a relevant proof-of-concept for the therapeutic potential accessible through scaffold diversification [3].

Kinase Profiling Panel Reference Standard with Defined IP Provenance

For organizations conducting kinase selectivity profiling or assembling compound libraries for high-throughput screening, this compound offers a defined intellectual property provenance through its inclusion within the generic claims of US8551963B2 (Ambit Biosciences) [1]. This is a tangible differentiator from unpatented or orphan-scaffold analogs, as it provides clarity for freedom-to-operate assessments. The compound's multi-supplier commercial availability (Leyan, MolCore, CymitQuimica) at consistent purity (≥95-98%) [2] facilitates procurement for large-scale screening without single-source bottlenecks. While direct IC50 data for this specific compound against defined kinase panels is not publicly available, the class-level evidence of imidazo[1,2-a]pyridine-thiazole compounds as potent kinase inhibitors (PI3K p110α IC50 2.8 nM; PKM2 nanomolar range) [3][4] supports its inclusion in targeted kinase screening decks alongside fully characterized control compounds.

Quote Request

Request a Quote for 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.